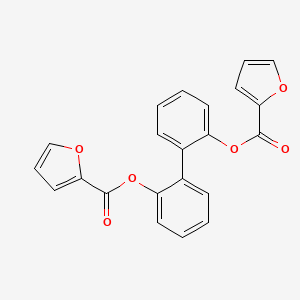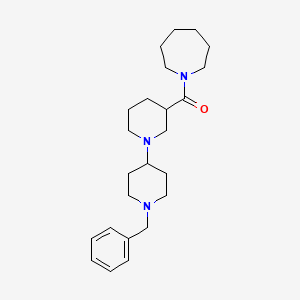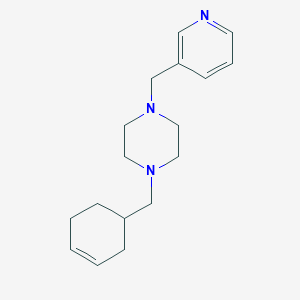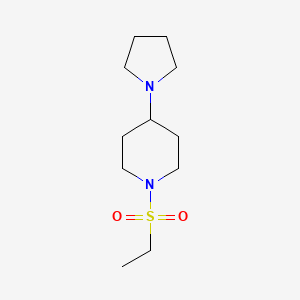
Biphenyl-2,2'-diyl difuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl-2,2’-diyl difuran-2-carboxylate: is an organic compound that features a biphenyl core substituted with two furan-2-carboxylate groups. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic synthesis, materials science, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-2,2’-diyl difuran-2-carboxylate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst and a base.
Introduction of Furan Groups: The furan-2-carboxylate groups are introduced via esterification reactions. This involves reacting the biphenyl compound with furan-2-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of biphenyl-2,2’-diyl difuran-2-carboxylate would likely involve:
Large-Scale Suzuki Coupling: Utilizing continuous flow reactors to efficiently produce the biphenyl core.
Automated Esterification: Employing automated systems to handle the esterification process, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Biphenyl-2,2’-diyl difuran-2-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the furan rings can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of hydrogenated biphenyl derivatives.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Industry
Materials Science: Employed in the creation of novel polymers and materials with specific electronic properties.
Mécanisme D'action
The mechanism by which biphenyl-2,2’-diyl difuran-2-carboxylate exerts its effects depends on its application:
Catalysis: Functions as a ligand, coordinating with metal centers to facilitate various catalytic reactions.
Biological Probes: Interacts with specific biomolecules, allowing for visualization under fluorescent microscopy.
Drug Development: Binds to specific molecular targets, modulating biological pathways to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Biphenyl-2,2’-dicarboxylic acid
- Biphenyl-2,2’-diol
- Biphenyl-2,2’-dicarboxaldehyde
Uniqueness
Biphenyl-2,2’-diyl difuran-2-carboxylate is unique due to the presence of furan-2-carboxylate groups, which impart distinct electronic and steric properties compared to other biphenyl derivatives. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics or steric hindrance.
Propriétés
Formule moléculaire |
C22H14O6 |
|---|---|
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
[2-[2-(furan-2-carbonyloxy)phenyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C22H14O6/c23-21(19-11-5-13-25-19)27-17-9-3-1-7-15(17)16-8-2-4-10-18(16)28-22(24)20-12-6-14-26-20/h1-14H |
Clé InChI |
MIRRPOTUTPIVPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC=CO3)OC(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(4-cyclopentylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B10885551.png)

![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B10885561.png)
![Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B10885569.png)
![2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B10885571.png)

![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10885580.png)
![(4-Benzylpiperidin-1-yl)[1-(3-chlorobenzyl)piperidin-3-yl]methanone](/img/structure/B10885585.png)

![2-Propyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione](/img/structure/B10885594.png)

![(2E)-3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10885600.png)

![1-(3-Chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885609.png)
